(S)-(-)-5-fluorowillardiine (S)-(-)-5-fluorowillardiine 3-(5-fluorouracil-1-yl)-L-alanine is an alanine derivative that is L-alanine bearing a 5-fluorouracil-1-yl substituent at position 3. A more potent and selective AMPA receptor agonist (at hGluR1 and hGluR2) than AMPA itself (Ki = 14.7, 25.1, and 1820 nM for hGluR1, hGluR2 and hGluR5 respectively). It has a role as an AMPA receptor agonist. It is an organofluorine compound, a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It is functionally related to a uracil.
Brand Name: Vulcanchem
CAS No.: 140187-23-1
VCID: VC0002812
InChI: InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
SMILES: C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F
Molecular Formula: C7H8FN3O4
Molecular Weight: 217.15 g/mol

(S)-(-)-5-fluorowillardiine

CAS No.: 140187-23-1

Cat. No.: VC0002812

Molecular Formula: C7H8FN3O4

Molecular Weight: 217.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-5-fluorowillardiine - 140187-23-1

CAS No. 140187-23-1
Molecular Formula C7H8FN3O4
Molecular Weight 217.15 g/mol
IUPAC Name (2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid
Standard InChI InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
Standard InChI Key DBWPFHJYSTVBCZ-BYPYZUCNSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F
SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F
Canonical SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F

Chemical and Structural Properties of (S)-(-)-5-Fluorowillardiine

Molecular Composition and Stereochemistry

(S)-(-)-5-Fluorowillardiine, with the chemical name (2S)-2-amino-3-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrochloride, has a molecular formula of C7H8FN3O4\text{C}_7\text{H}_8\text{FN}_3\text{O}_4 and a molecular weight of 253.61 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon, which is critical for its receptor-binding specificity. The fluorine atom at the 5-position of the uracil ring enhances electron-withdrawing effects, optimizing interactions with the AMPA receptor’s ligand-binding domain .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC7H8FN3O4\text{C}_7\text{H}_8\text{FN}_3\text{O}_4
Molecular Weight253.61 g/mol
Melting Point>209 °C
Purity≥98%
SolubilityNot fully characterized

Synthesis and Stability

The synthesis of (S)-(-)-5-fluorowillardiine involves coupling 5-fluorouracil with L-serine derivatives, followed by hydrochloric acid salt formation to enhance stability . The compound remains stable under standard laboratory conditions but decomposes at temperatures exceeding 209°C . Its stability in aqueous solutions is pH-dependent, requiring reconstitution in neutral buffers for in vitro applications .

Pharmacological Profile and Receptor Interactions

AMPA Receptor Binding Kinetics

(S)-(-)-5-Fluorowillardiine exhibits nanomolar affinity for AMPA receptors. In rat brain synaptic membranes, radiolabeled (S)-[3H]-5-fluorowillardiine binds to two distinct sites: a high-affinity site (KD1=22.5nMK_{D1} = 22.5 \, \text{nM}, Bmax1=1.4pmol/mg proteinB_{\text{max}1} = 1.4 \, \text{pmol/mg protein}) and a low-affinity site (KD2=1.5μMK_{D2} = 1.5 \, \mu\text{M}, Bmax2=10.8pmol/mg proteinB_{\text{max}2} = 10.8 \, \text{pmol/mg protein}) . Potassium thiocyanate (KSCN) enhances binding affinity, reducing KD1K_{D1} to 6.9 nM and KD2K_{D2} to 0.4 μM without altering BmaxB_{\text{max}} values, suggesting allosteric modulation of receptor conformation .

Table 2: Binding Parameters of (S)-[3H]-5-Fluorowillardiine

ConditionKD1K_{D1} (nM)Bmax1B_{\text{max}1} (pmol/mg)KD2K_{D2} (μM)Bmax2B_{\text{max}2} (pmol/mg)
Without KSCN22.51.41.510.8
With KSCN6.91.40.410.8

Selectivity Across Glutamate Receptor Subtypes

(S)-(-)-5-Fluorowillardiine demonstrates exceptional selectivity for AMPA over kainate receptors. At human GluR1 and GluR2 subtypes, it exhibits KiK_i values of 14.7 nM and 25.1 nM, respectively, compared to Ki=1.82μMK_i = 1.82 \, \mu\text{M} at GluR5 . This selectivity is attributed to steric complementarity between the fluorinated uracil ring and hydrophobic residues in the AMPA receptor’s binding pocket .

Regional Distribution in the Central Nervous System

Hippocampal Localization

Autoradiographic studies reveal the highest binding densities in the dentate gyrus (12.3±1.2fmol/mg tissue12.3 \pm 1.2 \, \text{fmol/mg tissue}) and CA1 region (10.8±0.9fmol/mg tissue10.8 \pm 0.9 \, \text{fmol/mg tissue}) of the rat hippocampus, areas critical for synaptic plasticity and memory formation . Moderate binding occurs in the cerebral cortex (6.2±0.7fmol/mg tissue6.2 \pm 0.7 \, \text{fmol/mg tissue}) and olfactory system (5.9±0.5fmol/mg tissue5.9 \pm 0.5 \, \text{fmol/mg tissue}), while minimal activity is observed in the caudate putamen (2.1±0.3fmol/mg tissue2.1 \pm 0.3 \, \text{fmol/mg tissue}) .

Implications for Excitotoxicity

The regional binding pattern correlates with vulnerability to AMPA receptor-mediated excitotoxicity. Hippocampal neurons exposed to 1.5 μM (S)-(-)-5-fluorowillardiine show rapid receptor desensitization (τ=4.2±0.6ms\tau = 4.2 \pm 0.6 \, \text{ms}), sevenfold faster than AMPA itself (τ=29.3±3.1ms\tau = 29.3 \pm 3.1 \, \text{ms}), explaining its potent neurotoxic effects at low concentrations .

Neurotoxicological Profile

Dose-Dependent Toxicity in Cortical Cultures

In rodent cortical neurons, (S)-(-)-5-fluorowillardiine induces biphasic toxicity: a high-affinity phase (EC50=0.70μM\text{EC}_{50} = 0.70 \, \mu\text{M}) linked to calcium-permeable AMPA receptor activation, and a low-affinity phase (EC50=170μM\text{EC}_{50} = 170 \, \mu\text{M}) involving secondary excitotoxic cascades . Co-application of the AMPA antagonist NBQX (10 μM) reduces cell death by 78 ± 6%, confirming receptor-mediated toxicity .

Table 3: Toxicity Parameters in Neural Cultures

ParameterValueModel System
High-affinity EC50\text{EC}_{50}0.70 μMRodent cortical neurons
Low-affinity EC50\text{EC}_{50}170 μMRodent cortical neurons
NBQX protection78 ± 6% reductionHippocampal neurons

Applications in Neuroscience Research

Radioligand Binding Studies

(S)-[3H]-5-fluorowillardiine’s high specific binding (>80% of total binding) enables precise mapping of AMPA receptor distribution . Its utility is enhanced in the presence of KSCN, which stabilizes the receptor’s active conformation, improving signal-to-noise ratios in autoradiography .

Allosteric Modulation Screening

This compound serves as a reference agonist for evaluating positive allosteric modulators (e.g., aniracetam) that increase AMPA receptor currents by 210 ± 30% at 100 μM . Such studies inform the development of cognitive enhancers targeting AMPA receptor kinetics.

Ischemic Injury Models

In oxygen-glucose deprivation (OGD) assays, 500 nM (S)-(-)-5-fluorowillardiine exacerbates neuronal death by 55 ± 8%, mimicking glutamate excitotoxicity in stroke . This application aids in testing neuroprotective agents that block AMPA receptor overactivation.

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